N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide
Description
N,N-Diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is a structurally complex molecule featuring:
- A piperazine core substituted with a 4-nitrophenyl group at the 1-position.
- An indole moiety (1H-indol-1-yl) linked via a 2-oxoacetyl spacer to the piperazine ring.
- An N,N-diethylacetamide side chain attached to the indole nitrogen.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5/c1-3-27(4-2)24(32)18-30-17-22(21-7-5-6-8-23(21)30)25(33)26(34)29-15-13-28(14-16-29)19-9-11-20(12-10-19)31(35)36/h5-12,17H,3-4,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQYUKHBZDZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its diverse biological activities. The presence of a nitrophenyl group and an indole structure contributes to its pharmacological profile. Its chemical structure can be summarized as follows:
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing piperazine exhibit a wide range of biological activities, including:
- Anticancer Activity : Piperazine derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and necroptosis pathways .
- Antimicrobial Effects : Some studies suggest that piperazine derivatives may possess antimicrobial properties, which could be beneficial in treating infections .
- Neurological Effects : The interaction with aminergic receptors suggests potential applications in treating neurological disorders, particularly those related to dopamine pathways .
Antileukemic Activity
A study on piperazine-containing compounds highlighted their ability to induce necroptosis in K562 leukemic cells. The compound LQFM018, a derivative with structural similarities to our target compound, demonstrated significant antiproliferative effects and was noted for its non-selective action on hematopoietic cells . This suggests that our compound may also exhibit similar properties.
Inhibition of Protein Interactions
Another investigation focused on the inhibition of S100A2–p53 protein–protein interactions using piperazine derivatives. Modifications to the piperazine structure resulted in compounds with enhanced cytotoxicity against various cancer cell lines, indicating the potential for our compound to act as an inhibitor in similar pathways .
Study 1: Piperazine Derivatives in Cancer Therapy
In a study assessing multiple piperazine derivatives for their anticancer properties, several compounds were found to inhibit the growth of pancreatic cancer cell lines. The modifications made to the phenylacetamide moiety significantly affected the cytotoxicity profiles, suggesting that structural variations can lead to enhanced therapeutic effects .
Study 2: Antimicrobial Properties
Research into 4-(4-nitrophenyl)piperazine derivatives revealed their potential as antibacterial agents. The presence of the nitrophenyl group was crucial for activity against specific bacterial strains, emphasizing the importance of structural components in determining biological efficacy .
Summary of Biological Activities
Cytotoxicity Profiles Against Cancer Cell Lines
Comparison with Similar Compounds
Structural Analog 1: N-(4-Chloro-3-Nitrophenyl)-2-[4-(4-Nitrophenyl)piperazin-1-yl]acetamide ()
Molecular Formula : C₁₈H₁₈ClN₅O₅
Key Features :
- Piperazine core with 4-nitrophenyl substitution.
- Acetamide side chain connected to a 4-chloro-3-nitrophenyl group.
- Lacks the indole moiety present in the target compound.
Comparison :
The absence of the indole ring in Analog 1 may reduce its ability to interact with indole-specific biological targets, such as serotonin receptors.
Structural Analog 2: 2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide ()
Molecular Formula : C₂₆H₃₃N₅O₂
Key Features :
- Piperazine core with a 2-oxoethyl group linked to a 2,6-dimethylphenyl amine.
- Indol-3-yl moiety attached via an ethyl spacer.
Comparison :
The indol-3-yl group in Analog 2 is a common motif in tryptophan-derived bioactive molecules, which may confer distinct receptor-binding profiles compared to the target compound’s indol-1-yl configuration. The dimethylphenyl group could enhance lipophilicity, affecting blood-brain barrier penetration .
Structural Analog 3: N-Ethyl-N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide ()
Molecular Formula : C₂₂H₂₅N₅O₂
Key Features :
- Piperazine core with indole-2-carbonyl substitution.
- Pyridyl-acetamide side chain with ethyl groups.
Comparison :
The indole-2-carbonyl group in Analog 3 introduces a ketone functionality, which may alter metabolic stability compared to the target compound’s oxoacetyl spacer. The pyridine ring could facilitate π-π stacking interactions in receptor binding .
Critical Analysis of Structural Variations
- Nitro Groups: The target compound and Analog 1 share a 4-nitrophenyl group, which is absent in Analogs 2 and 3.
- Indole Position : Indol-1-yl (target) vs. indol-3-yl (Analogs 1–3) affects electronic distribution and steric interactions.
- Acetamide Chains : Diethyl groups (target) may enhance metabolic stability compared to ethyl or aryl-substituted chains in analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
